TAK-683 (acetate)
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Overview
Description
TAK-683 (acetate) is a potent full KISS1 receptor (KISS1R) agonist with improved metabolic stability. It is a nonapeptide metastin analog that exhibits agonistic activities to KISS1R with EC50 values of 0.96 nM and 1.6 nM for human and rat, respectively . TAK-683 (acetate) depletes gonadotropin-releasing hormone (GnRH) in the hypothalamus and reduces plasma follicle-stimulating hormone (FSH), luteinizing hormone (LH), and testosterone levels in vivo .
Preparation Methods
TAK-683 (acetate) is synthesized through peptide synthesis techniques. The synthetic route involves the sequential addition of amino acids to form the nonapeptide chain. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation . Industrial production methods involve large-scale peptide synthesis using automated peptide synthesizers, which ensure high purity and yield of the final product .
Chemical Reactions Analysis
TAK-683 (acetate) undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue in the peptide chain, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can be used to reverse the oxidation of methionine residues.
Substitution: Substitution reactions can occur at specific amino acid residues to modify the peptide’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction . The major products formed from these reactions include oxidized or reduced forms of the peptide .
Scientific Research Applications
TAK-683 (acetate) has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationships of KISS1 receptor agonists.
Biology: TAK-683 (acetate) is used to investigate the role of KISS1 receptors in regulating reproductive functions and hormone levels.
Mechanism of Action
TAK-683 (acetate) exerts its effects by binding to and activating the KISS1 receptor (KISS1R). This activation leads to the depletion of gonadotropin-releasing hormone (GnRH) in the hypothalamus, resulting in reduced plasma levels of follicle-stimulating hormone (FSH), luteinizing hormone (LH), and testosterone . The molecular targets involved in this pathway include the KISS1 receptor and the downstream signaling molecules that regulate hormone secretion .
Comparison with Similar Compounds
TAK-683 (acetate) is unique among KISS1 receptor agonists due to its improved metabolic stability and high potency. Similar compounds include:
Metastin: The natural ligand for the KISS1 receptor, which has lower metabolic stability compared to TAK-683 (acetate).
Kisspeptin-10: A shorter peptide analog of metastin with similar agonistic activity but lower potency.
TAK-683 (acetate) stands out due to its enhanced stability and efficacy in reducing hormone levels, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S,3R)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]butanediamide;acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H83N17O13.C2H4O2/c1-34(2)26-48(57(88)73-46(20-13-25-69-63(67)68-5)56(87)74-47(55(66)86)29-39-32-70-44-18-11-9-16-42(39)44)78-64(94)81-80-61(92)50(27-37-14-7-6-8-15-37)77-62(93)54(35(3)82)79-60(91)52(31-53(65)85)76-59(90)51(30-40-33-71-45-19-12-10-17-43(40)45)75-58(89)49(72-36(4)83)28-38-21-23-41(84)24-22-38;1-2(3)4/h6-12,14-19,21-24,32-35,46-52,54,70-71,82,84H,13,20,25-31H2,1-5H3,(H2,65,85)(H2,66,86)(H,72,83)(H,73,88)(H,74,87)(H,75,89)(H,76,90)(H,77,93)(H,79,91)(H,80,92)(H3,67,68,69)(H2,78,81,94);1H3,(H,3,4)/t35-,46+,47+,48+,49-,50+,51-,52+,54+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKKPEATBPXPAG-NTIGNGKISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)NNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C.CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NNC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=NC)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=C(C=C6)O)NC(=O)C)O.CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H87N17O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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